2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 384.35 g/mol. The compound is characterized by the presence of a difluorophenyl group, a pyridine moiety, and a triazole ring, which contribute to its biological activity and chemical properties. The compound's synthesis and characterization have been documented in various studies, showcasing its relevance in pharmaceutical research .
This compound is classified under the category of triazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structural features of this compound suggest potential applications in drug development targeting various diseases .
The synthesis of 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step reactions that integrate various chemical transformations.
Methods and Technical Details:
The molecular structure of 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can be represented using various structural formulas:
CC(=O)N(C1=CN=NN1C=C(C=C2F)F)C=C2
ZGTHBNHYJSMETI-UHFFFAOYSA-N
The compound features:
The reactivity of 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can be analyzed through its potential to undergo various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is primarily linked to its interaction with biological targets:
Data on melting point, boiling point, and spectral properties (NMR, IR) can be obtained from experimental studies but are not universally standardized across all sources .
The applications of 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide are diverse:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: